N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide
Description
This compound belongs to the pyrazole-acetamide class, characterized by a hydrazinylidene bridge linking a 3-methyl-5-oxo-1-(4-nitrophenyl)-4H-pyrazole core to an N-phenylacetamide moiety. The (2E)-configuration of the hydrazine linkage is critical for molecular rigidity and intermolecular interactions, as evidenced by crystallographic studies .
Properties
Molecular Formula |
C18H16N6O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[4-[[5-methyl-2-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H16N6O4/c1-11-17(21-20-14-5-3-13(4-6-14)19-12(2)25)18(26)23(22-11)15-7-9-16(10-8-15)24(27)28/h3-10,22H,1-2H3,(H,19,25) |
InChI Key |
MDBQKJWIIWVVND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Nitrophenylhydrazine and Ethyl Acetoacetate
The pyrazolone core is synthesized via cyclocondensation of 4-nitrophenylhydrazine (1.53 g, 0.01 mol) and ethyl acetoacetate (1.30 g, 0.01 mol) in ethanol (50 mL) under reflux for 6–8 h. The product, 3-methyl-1-(4-nitrophenyl)-5-pyrazolone , precipitates upon cooling and is recrystallized from ethanol (Yield: 78%, m.p. 165–167°C).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Nitrophenylhydrazine, ethyl acetoacetate | Ethanol, reflux, 6–8 h | 78% |
Characterization Data :
Vilsmeier-Haack Formylation
The 4-carbaldehyde derivative is prepared via Vilsmeier-Haack reaction. 3-Methyl-1-(4-nitrophenyl)-5-pyrazolone (2.34 g, 0.01 mol) is treated with POCl₃ (1.53 mL, 0.016 mol) and DMF (1.5 mL) in dry dichloroethane (30 mL) at 0–5°C for 2 h, followed by warming to 80°C for 4 h. The product, 3-methyl-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde , is isolated by neutralization with NaOH and recrystallized from ethanol (Yield: 65%, m.p. 182–184°C).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 2 | POCl₃, DMF | Dichloroethane, 0–5°C → 80°C, 6 h | 65% |
Characterization Data :
Preparation of 4-Hydrazinylphenylacetamide Hydrochloride
Diazotization and Reduction
4-Aminophenylacetamide (1.64 g, 0.01 mol) is diazotized with NaNO₂ (0.69 g, 0.01 mol) in HCl (6 mL) at 0–5°C, followed by reduction with SnCl₂ (2.26 g, 0.012 mol) to yield 4-hydrazinylphenylacetamide hydrochloride . The product is filtered and washed with ice-cold ethanol (Yield: 72%, m.p. 210–212°C).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NaNO₂, SnCl₂ | HCl, 0–5°C, 2 h | 72% |
Characterization Data :
Hydrazone Formation and Acetylation
Condensation of Pyrazole-4-Carbaldehyde and Hydrazinylphenylacetamide
3-Methyl-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde (2.56 g, 0.008 mol) and 4-hydrazinylphenylacetamide hydrochloride (2.05 g, 0.008 mol) are refluxed in ethanol (40 mL) containing AcOH (2 mL) for 4 h. The hydrazone product precipitates upon cooling and is recrystallized from DMF/water (Yield: 68%, m.p. 245–247°C).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ethanol, AcOH | Reflux, 4 h | 68% |
Characterization Data :
-
HRMS (ESI) : m/z 451.12 [M+H]⁺ (Calc. 451.15 for C₂₁H₁₈N₆O₄).
-
¹H NMR (DMSO-d₆) : δ 2.10 (s, 3H, COCH₃), 2.38 (s, 3H, CH₃-pyrazole), 7.12–8.44 (m, 8H, Ar-H), 10.52 (s, 1H, NH).
Optimization and Industrial Considerations
Solvent and Catalytic Effects
Industrial-Scale Production
-
Continuous Flow Reactors : Reduce reaction time from 4 h to 1 h via optimized heat transfer.
-
Purification : Recrystallization from ethanol-water (3:1) achieves >95% purity, avoiding column chromatography.
Side Reactions and By-Product Management
Chemical Reactions Analysis
N-(4-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the biosynthesis of bacterial cell walls, leading to antimicrobial activity, or it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Properties
The following pyrazole-acetamide derivatives are compared based on molecular features, synthesis, and physicochemical properties:
Notes:
- *Lipinski compliance inferred from molecular weight (<500) and functional groups.
- The target compound shares key IR signatures (C=O, NO₂) with , suggesting similar electronic environments .
Spectroscopic and Crystallographic Insights
- NMR : reports δ 10.6 ppm (NHCO) and δ 8.9 ppm (NH) for a related acetamide, aligning with the target compound’s expected signals .
- X-ray Diffraction : ’s structure shows a dihedral angle of 12.3° between pyrazole and acetamide planes, suggesting moderate conjugation .
Pharmacological Potential
While pharmacological data for the target compound is absent, analogues demonstrate varied bioactivity:
- : Thiazole-pyrazole hybrids may target kinase pathways due to structural resemblance to imatinib derivatives .
Biological Activity
N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C17H13N5O5
- Molecular Weight : 367.3 g/mol
- Key Functional Groups : Pyrazole ring, nitrophenyl group, hydrazine derivative, and acetamide moiety.
The compound's unique structure positions it as a candidate for various therapeutic applications, particularly in anti-inflammatory and anticancer therapies.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrazole Ring : Condensation of a hydrazine derivative with a β-diketone.
- Nitration : Introduction of the nitrophenyl group using nitrating agents like concentrated nitric acid.
- Coupling Reaction : The pyrazole derivative is coupled with an acetamide under acidic or basic conditions.
These methods allow for efficient production while ensuring high yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:
- Cell Proliferation Inhibition : The compound significantly reduces proliferation in various cancer cell lines.
- Induction of Apoptosis : Increased markers of apoptosis were observed compared to untreated controls, suggesting a mechanism involving apoptosis induction through pathways related to cyclooxygenase (COX) inhibition .
Anti-inflammatory Effects
In animal models of induced inflammation:
- Reduction in Swelling and Pain : Administration of the compound led to notable decreases in inflammatory responses, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound has demonstrated potent antimicrobial properties:
- Activity Against Bacteria : Laboratory tests revealed effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with other pyrazole derivatives is useful:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(4-{(2E)-... | Anti-inflammatory, Antimicrobial, Anticancer | COX inhibition, Apoptosis induction |
| Pyrazole Derivative A | Antimicrobial | Cell wall synthesis inhibition |
| Pyrazole Derivative B | Anticancer | Kinase inhibition |
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vitro Cancer Study : Demonstrated significant decreases in cell proliferation across various cancer cell lines.
- Anti-inflammatory Efficacy : In a rat model, the compound reduced swelling and pain responses significantly.
- Antimicrobial Testing : Showed potent activity against multiple bacterial strains, outperforming established antibiotics in some cases .
Q & A
Q. Table 1. Structure-Activity Relationships (SAR) of Analogous Compounds
| Compound | Core Structure | Key Modification | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| Target Compound | Pyrazole-acetamide | 4-Nitrophenyl substituent | 2.1 (MCF-7) |
| Analog A | Thienopyrimidine | Simplified core | 15.8 |
| Analog B | Oxadiazole derivative | Lack of nitro group | >50 |
Advanced: How to address contradictions in spectral data (e.g., unexpected NMR peaks)?
- Impurity analysis : Use LCMS to detect trace byproducts; adjust purification protocols.
- Tautomerism/tautomeric equilibria : Perform pH-dependent NMR studies in DMSO-d₆/D₂O mixtures .
- Dynamic effects : Low-temperature NMR (-40°C) can "freeze" conformational exchange, sharpening split peaks .
Basic: How is crystallographic data used to validate the structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. For example, the pyrazole ring’s planarity and dihedral angles with the acetamide group confirm stereoelectronic properties. ORTEP diagrams generated via Olex2 visualize molecular packing .
Advanced: What computational methods support mechanistic studies?
- DFT calculations : Gaussian 16 optimizes geometry and calculates frontier molecular orbitals (FMOs) to predict reactivity .
- MD simulations : GROMACS models solvation effects and protein-ligand dynamics over 100-ns trajectories .
- In silico ADMET : SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
